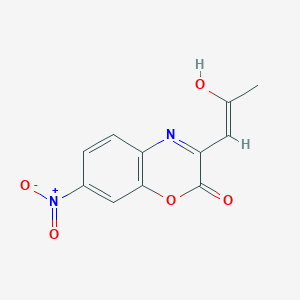
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride, also known as AAL-993, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in cell signaling pathways and is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
科学研究应用
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKC signaling pathway, which is often dysregulated in cancer cells. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes, suggesting its potential use as an anti-diabetic drug. Furthermore, this compound has been shown to protect against ischemia-reperfusion injury in the heart, suggesting its potential use as a cardioprotective agent.
作用机制
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride selectively inhibits the activity of PKC isoforms α, β, and γ by binding to their regulatory domains. PKC isoforms play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PKC activity, this compound can block these cellular processes and induce cell death in cancer cells. Furthermore, PKC isoforms are also involved in insulin signaling and glucose metabolism, and their inhibition by this compound can improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by blocking the PKC signaling pathway. It can also inhibit the growth and proliferation of cancer cells by blocking cell cycle progression. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes by increasing glucose uptake and reducing insulin resistance. Furthermore, this compound has been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride has several advantages for lab experiments. It is a selective inhibitor of PKC isoforms α, β, and γ, which allows for specific targeting of these isoforms. It has also been shown to be effective in various animal models of diseases such as cancer, diabetes, and cardiovascular diseases. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research and development of 1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Furthermore, future research can focus on elucidating its mechanism of action and identifying potential drug targets for its development as a therapeutic agent. Finally, future studies can investigate its safety and toxicity profile to ensure its potential use as a drug.
合成方法
The synthesis of 1-(allylamino)-3-(2-methoxyphenoxy)-2-propanol hydrochloride involves several steps, starting from the reaction of 2-methoxyphenol with allylamine to form 2-allylaminophenol. This intermediate is then reacted with 3-chloro-1,2-propanediol to form 1-(allylamino)-3-(2-hydroxyphenoxy)-2-propanol. Finally, the hydrochloride salt of the compound is obtained by reacting it with hydrochloric acid. The overall yield of the synthesis process is around 30%.
属性
IUPAC Name |
1-(2-methoxyphenoxy)-3-(prop-2-enylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-8-14-9-11(15)10-17-13-7-5-4-6-12(13)16-2;/h3-7,11,14-15H,1,8-10H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMPVLNQFGGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CNCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6091322.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6091342.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6091356.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6091371.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)

![2,4-dichloro-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6091409.png)
![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
